SKLB1002
Description
Overview of SKLB1002 as a Research Compound and its Origin this compound is a small molecule that has been identified and investigated in academic research as a potent inhibitor of VEGFR2 signaling.researchgate.netnih.govresearchgate.netnih.govaacrjournals.orgIt is derived from the quinazoline (B50416) chemical class.nih.govresearchgate.netThe compound was developed using a restricted de novo design method aimed at identifying new potent VEGFR2 inhibitors.nih.govaacrjournals.orgThis approach led to the identification of this compound as a promising candidate for further study due to its potent and specific inhibition of VEGFR2 tyrosine kinase activity.nih.govresearchgate.netnih.govaacrjournals.orgthis compound functions as an ATP-competitive inhibitor of VEGFR2.selleckchem.commerckmillipore.comResearch indicates that this compound exhibits potent inhibition of VEGFR2 kinase activity with an IC50 value of 32 nM.selleckchem.commerckmillipore.comaacrjournals.orgspandidos-publications.comStudies have also shown that this compound demonstrates significantly reduced or little activity against a panel of other kinases, suggesting a degree of selectivity for VEGFR2.selleckchem.commerckmillipore.com
Detailed Research Findings:
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound significantly inhibits key endothelial cell functions crucial for angiogenesis, including proliferation, migration, invasion, and tube formation. selleckchem.comresearchgate.netnih.govnih.govaacrjournals.orgspandidos-publications.commedkoo.com Mechanistically, this compound inhibits these functions by blocking the phosphorylation of VEGFR2 kinase and its downstream signaling proteins, such as ERK1/2, JNK, p38, FAK, and Src. selleckchem.comresearchgate.netnih.govnih.govaacrjournals.orgmedkoo.com
In vivo studies have further supported the anti-angiogenic effects of this compound. In zebrafish embryo models, this compound remarkably blocked the formation of intersegmental vessels. selleckchem.comnih.govaacrjournals.orgmedkoo.com In mouse models of corneal neovascularization induced by alkali burn, this compound administration significantly decreased the mean length and number of new corneal blood vessels. researchgate.netnih.govresearchgate.net Furthermore, in athymic mice bearing human tumor xenografts (SW620 and HepG2), this compound administration significantly suppressed tumor growth, indicating its potential as an anti-cancer agent by inhibiting tumor angiogenesis. selleckchem.comnih.govaacrjournals.orgsigmaaldrich.commerckmillipore.com Research also suggests that this compound may induce vascular normalization in tumors, potentially improving the delivery and efficacy of chemotherapy. researchgate.net
Data Table:
| Research Finding | In vitro Model (Cell Line) | In vivo Model (Species/Model) | Key Observation | Source(s) |
| Inhibition of Endothelial Cell Proliferation | HUVECs | Not applicable | Significant inhibition of VEGF-induced proliferation. | selleckchem.comresearchgate.netnih.govnih.govaacrjournals.org |
| Inhibition of Endothelial Cell Migration | HUVECs | Not applicable | Significant inhibition of migration. | selleckchem.comresearchgate.netnih.govnih.govaacrjournals.org |
| Inhibition of Endothelial Cell Invasion | HUVECs | Not applicable | Significant inhibition of invasion. | selleckchem.comnih.govaacrjournals.org |
| Inhibition of Endothelial Tube Formation | HUVECs | Not applicable | Significant inhibition of tube formation. | selleckchem.comresearchgate.netnih.govnih.govaacrjournals.org |
| Inhibition of VEGFR2 Phosphorylation | HUVECs | Not applicable | Blocks VEGF-induced phosphorylation of VEGFR2 and downstream kinases. | selleckchem.comresearchgate.netnih.govnih.govaacrjournals.org |
| Inhibition of Angiogenesis | Not applicable | Zebrafish embryos | Remarkably blocked intersegmental vessel formation. | selleckchem.comnih.govaacrjournals.orgmedkoo.com |
| Inhibition of Ocular Angiogenesis | Not applicable | Mouse alkali-burn corneal model | Decreased length and number of new corneal blood vessels. | researchgate.netnih.govresearchgate.net |
| Inhibition of Tumor Growth | Not applicable | Athymic mice (SW620, HepG2 xenografts) | Significantly suppressed tumor growth. | selleckchem.comnih.govaacrjournals.orgsigmaaldrich.commerckmillipore.com |
| Induction of Tumor Vascular Normalization (Potential) | Not applicable | Animal models (tumor-bearing) | Produced a morphologically and functionally "normalized" vascular network. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGFDBMONQTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225451-84-2 | |
| Record name | SKLB1002 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanism of Action of Sklb1002
Direct Inhibition of VEGFR2 Kinase Activity
The primary mechanism through which SKLB1002 exerts its biological effects is the direct inhibition of VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. nih.govnih.gov By targeting this receptor, this compound effectively blocks the initiation of a signaling cascade essential for the proliferation, migration, and tube formation of endothelial cells. nih.govselleckchem.comtargetmol.com
This compound functions as a potent, ATP-competitive inhibitor of VEGFR2. researchgate.netselleckchem.comtargetmol.comselleckchem.com This mode of inhibition means that this compound targets the ATP-binding site within the catalytic domain of the VEGFR2 kinase. sigmaaldrich.commerckmillipore.com By occupying this pocket, it prevents the binding of ATP, which is the phosphate (B84403) donor for the autophosphorylation and activation of the kinase. This blockade of phosphorylation is a critical step, as it halts the receptor's ability to transduce signals downstream. nih.govnih.gov Research has determined the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2 to be 32 nM, indicating its high potency. selleckchem.comtargetmol.comselleckchem.comsigmaaldrich.comselleckchem.com
While highly potent against VEGFR2, this compound demonstrates a selective inhibition profile, exhibiting significantly lower potency against a range of other kinase targets. This selectivity is crucial as it minimizes off-target effects. The compound shows much-reduced activity against kinases such as c-kit, Ret, FMS, PDGFRα, and Aurora A. sigmaaldrich.commerckmillipore.com For a panel of 11 other kinases, the inhibitory activity was minimal, with IC50 values greater than 10 µM. sigmaaldrich.commerckmillipore.com
The table below summarizes the inhibitory concentrations of this compound against various kinase targets, highlighting its selectivity for VEGFR2.
| Kinase Target | IC50 (µM) |
| VEGFR2 | 0.032 |
| c-kit | 0.62 |
| Ret | 2.5 |
| FMS | 2.9 |
| PDGFRα | 3.1 |
| Aurora A | 3.9 |
Downstream Signaling Pathway Modulation by this compound
The inhibition of VEGFR2 autophosphorylation by this compound directly prevents the activation of downstream signaling pathways that are crucial for angiogenic processes. nih.govresearchgate.netnih.gov By blocking the initial signal from the activated receptor, this compound effectively curtails the cellular responses induced by VEGF.
A primary pathway affected by this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govresearchgate.net The VEGF-VEGFR2 signaling axis is a known activator of the MAPK pathway, which includes key kinases such as ERK1/2 and JNK. nih.govproquest.com this compound has been shown to exert its anti-angiogenic functions by blocking this pathway. nih.govresearchgate.net In experimental settings, VEGF treatment leads to an increased expression of the phosphorylated, active forms of these kinases, an effect that is markedly interrupted by the administration of this compound. nih.govresearchgate.net
This compound effectively inhibits the VEGF-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2). nih.govnih.gov ERK1/2 is a critical regulator of endothelial cell proliferation. nih.govproquest.com Western blot analyses have confirmed that this compound decreases the phosphorylation level of ERK1/2 that is otherwise elevated by VEGF stimulation. nih.govnih.govresearchgate.net
Similarly, this compound administration leads to a reduction in the phosphorylation of c-Jun N-terminal Kinase (JNK). nih.govproquest.comresearchgate.net JNK plays a significant role in cell proliferation and apoptotic responses. nih.gov Studies demonstrate that the increase in phosphorylated JNK levels following VEGF treatment is significantly blocked by this compound. nih.govresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
p38 MAPK Phosphorylation
This compound plays a significant role in the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by inhibiting the phosphorylation of p38 MAPK. nih.govresearchgate.net In studies involving human umbilical vein endothelial cells (HUVECs), treatment with Vascular Endothelial Growth Factor (VEGF) leads to a notable increase in the expression levels of phosphorylated p38 (p-p38). nih.govresearchgate.net The administration of this compound markedly interrupts this VEGF-induced increase. nih.govresearchgate.net This effect is part of a broader inhibition of the MAPK pathway, as this compound also decreases the phosphorylation levels of ERK1/2 and JNK. researchgate.netnih.gov The inhibition of p38 phosphorylation is a critical component of this compound's anti-angiogenic function, as VEGF-induced p38 activity is linked to endothelial cell migration. nih.govarvojournals.org
Western blot analyses have demonstrated that this compound administration effectively blocks the phosphorylation of p38, thereby contributing to the suppression of endothelial angiogenic functions. nih.govresearchgate.net The effects of this compound on endothelial cell viability, migration, and tube formation show similarities to the combined effects of specific p38 (SB203580), ERK (U0126), and JNK (SP600125) inhibitors. researchgate.net
Table 1: Effect of this compound on VEGF-Induced p38 Phosphorylation in HUVECs
| Treatment Group | Concentration | Outcome on p-p38 Levels | Reference |
|---|---|---|---|
| Control (Untreated) | N/A | Basal Level | nih.govresearchgate.net |
| VEGF | 10 ng/ml | Increased Expression | nih.govresearchgate.net |
| VEGF + this compound | 10 nM | Markedly Interrupted Increase | nih.govresearchgate.net |
Other Kinase Targets and Associated Pathways
Beyond the MAPK pathway, the inhibitory action of this compound on VEGFR-2 extends to other critical downstream protein kinases, notably Focal Adhesion Kinase (FAK) and Src, which are pivotal in mediating cellular adhesion, migration, and signaling. nih.govaacrjournals.org
This compound effectively suppresses the VEGF-induced phosphorylation of Focal Adhesion Kinase (FAK). nih.govaacrjournals.org As a downstream effector of VEGFR-2, FAK's activation is crucial for cytoskeletal rearrangement and cell motility. Research using Western blot analysis has shown that this compound significantly inhibits the phosphorylation of FAK in HUVECs that have been stimulated with VEGF. aacrjournals.org This blockade of the FAK signaling pathway is a key element in how this compound inhibits the migration and invasion of endothelial cells. nih.govaacrjournals.org The compound's ability to inhibit FAK phosphorylation is specific to the VEGFR-2 pathway, as it shows no response in FAK phosphorylation levels when cells are activated by basic fibroblast growth factor (bFGF). aacrjournals.org
Table 2: this compound's Impact on VEGF-Induced FAK Phosphorylation
| Cell Type | Stimulant | This compound Concentration | Effect on FAK Phosphorylation | Reference |
|---|---|---|---|---|
| HUVECs | VEGF | 10 µmol/L | Significant Suppression | aacrjournals.org |
Table 3: this compound's Impact on VEGF-Induced Src Phosphorylation
| Cell Type | Stimulant | This compound Concentration | Effect on Src Phosphorylation | Reference |
|---|---|---|---|---|
| HUVECs | VEGF | 10 µmol/L | Significant Suppression | aacrjournals.org |
Regulation of ROBO4 Expression and ROBO4-β3 Integrin Interaction Dynamics
This compound also modulates the expression and interaction of Roundabout-4 (ROBO4), an endothelial-specific transmembrane protein known to be an endogenous inhibitor of VEGF signaling that stabilizes vasculature. nih.gov In a rat model of type 2 diabetes where ROBO4 expression is typically decreased, treatment with this compound was found to increase the expression of ROBO4. nih.govresearchgate.net
Furthermore, this compound influences the interaction between ROBO4 and β3 integrin. nih.govresearchgate.net VEGF is known to activate β3 integrin through phosphorylation. nih.gov Treatment with this compound significantly reduces this VEGF-induced phosphorylation of β3 integrin. researchgate.net Crucially, immunoprecipitation studies have demonstrated that by inhibiting VEGFR-2 signaling, this compound significantly decreases the interaction and binding between ROBO4 and β3 integrin in brain homogenates from diabetic rats. nih.govresearchgate.net This disruption is significant as the interaction between integrin αvβ3 and VEGFR-2 is important for successful signaling. nih.gov
Table 4: Effect of this compound on ROBO4 and β3 Integrin Dynamics in a Diabetic Rat Model
| Parameter Measured | Treatment | Result | Reference |
|---|---|---|---|
| ROBO4 Expression | This compound | Increased Expression | nih.govresearchgate.net |
| β3 Integrin Phosphorylation | This compound | Significant Reduction | researchgate.net |
Preclinical Research on Sklb1002 and Angiogenesis Inhibition
In Vitro Anti-angiogenic Potency of SKLB1002
Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound significantly inhibits various key processes involved in angiogenesis selleckchem.comnih.govresearchgate.netmedkoo.comnih.govresearchgate.net.
Endothelial Cell Proliferation Inhibition
This compound significantly decreases the proliferation ability of HUVECs. This has been demonstrated through methods such as MTT assay, EdU incorporation assay, and Ki67 immunofluorescence staining nih.govresearchgate.net. Pre-treatment with this compound (at concentrations such as 10 or 50 nM) significantly reduced the increase in HUVEC viability induced by VEGF nih.govresearchgate.net.
Endothelial Cell Migration Modulation
This compound administration significantly reduces the migration ability of HUVECs. This effect has been observed in scratch wound healing assays and Transwell assays nih.govresearchgate.net. This compound inhibited HUVEC migration in wound healing assays, and quantification of migration was expressed as the relative change of scratch area researchgate.netaacrjournals.org. In Transwell assays, this compound inhibited HUVEC invasion, and the invaded cells were quantified researchgate.netaacrjournals.org.
Endothelial Cell Invasion Attenuation
This compound significantly inhibits the invasion of HUVECs in vitro selleckchem.comnih.govmedkoo.comaacrjournals.orgspandidos-publications.com. This has been shown through Transwell assays aacrjournals.org.
Endothelial Tube Formation Disruption
This compound disrupts the formation of tube-like structures by endothelial cells on Matrigel, a key in vitro model for angiogenesis selleckchem.comnih.govresearchgate.netmedkoo.comnih.govresearchgate.netresearchgate.netspandidos-publications.commerckmillipore.com. The ability of HUVECs to form tube-like structures mediated by VEGF was interrupted after the administration of this compound researchgate.net. At a concentration of 10 µM, this compound showed 98% inhibition of HUVEC tube formation merckmillipore.com.
Effects on Endothelial Cell Viability in VEGF-Stimulated Conditions
VEGF treatment significantly increases the viability of HUVECs. However, pre-treatment with this compound (10 or 50 nM) significantly reduced this VEGF-induced increase in HUVEC viability nih.govresearchgate.net. This compound administration did not show obvious cytotoxicity at the tested concentrations researchgate.netnih.govresearchgate.net.
Here is a summary of in vitro findings:
| In Vitro Angiogenesis Process | Effect of this compound | Assay Methods Used | Key Findings |
| Endothelial Cell Proliferation | Significantly inhibited | MTT assay, EdU incorporation assay, Ki67 immunofluorescence staining | Reduced VEGF-induced increase in viability; decreased proliferation ability. nih.govresearchgate.net |
| Endothelial Cell Migration | Significantly reduced | Scratch wound healing assay, Transwell assay | Reduced migration ability; inhibited migration in wound healing; inhibited invasion in Transwell assays. nih.govresearchgate.netaacrjournals.org |
| Endothelial Cell Invasion | Significantly inhibited | Transwell assay | Inhibition of invasion demonstrated. selleckchem.comnih.govmedkoo.comaacrjournals.orgspandidos-publications.com |
| Endothelial Tube Formation | Disrupted/Significantly inhibited | Matrigel tube formation assay | Interrupted VEGF-mediated tube formation; up to 98% inhibition at 10 µM. selleckchem.comnih.govresearchgate.netmedkoo.comnih.govresearchgate.netresearchgate.netspandidos-publications.commerckmillipore.com |
| Endothelial Cell Viability | Reduced VEGF-induced increase; no obvious cytotoxicity | MTT assay | Significantly reduced VEGF-induced viability increase; well-tolerated at tested concentrations. researchgate.netnih.govresearchgate.netresearchgate.net |
In Vivo Models of Angiogenesis Targeted by this compound
This compound has demonstrated anti-angiogenic effects in various in vivo models. In zebrafish embryos, this compound remarkably blocked the formation of intersegmental vessels and inhibited new microvasculature induced by inoculated tumor cells selleckchem.comnih.govmedkoo.comaacrjournals.org. In an alkali-burn corneal model, this compound administration significantly decreased the mean length and number of new corneal blood vessels researchgate.netnih.govresearchgate.netnih.gov. In athymic mice bearing SW620 or HepG2 xenografts, this compound caused significant inhibition of tumor growth and inhibited tumor angiogenesis, as indicated by CD31 immunohistochemical staining and alginate-encapsulated tumor cell assay selleckchem.comnih.govaacrjournals.orgmerckmillipore.com. In a transgenic mouse model of psoriasis, systemic treatment with this compound significantly reduced vascular abnormalities and permeability spandidos-publications.com.
Here is a summary of in vivo findings:
| In Vivo Model | Angiogenesis Targeted | Key Findings |
| Zebrafish Embryos | Formation of intersegmental vessels, tumor-induced angiogenesis | Remarkably blocked intersegmental vessel formation; inhibited new microvasculature induced by tumor cells. selleckchem.comnih.govmedkoo.comaacrjournals.org |
| Alkali-Burn Corneal Model (Mice) | Corneal neovascularization | Significantly decreased mean length and number of new corneal blood vessels. researchgate.netnih.govresearchgate.netnih.gov |
| Tumor Xenografts (Athymic Mice) | Tumor angiogenesis | Significant inhibition of tumor growth; inhibited tumor angiogenesis (shown by CD31 staining and alginate assay). selleckchem.comnih.govaacrjournals.orgmerckmillipore.com |
| K14/VEGF Transgenic Mouse (Psoriasis) | Vascular abnormalities, permeability | Significantly reduced vascular abnormalities and permeability. spandidos-publications.com |
Ocular Angiogenesis Models
Ocular angiogenesis is a significant contributor to severe vision loss in various eye diseases, affecting parts of the eye such as the retina, choroid, and cornea nih.govnih.gov. This compound has been investigated in models of ocular angiogenesis due to the potential of VEGFR2 inhibitors in treating these conditions nih.govnih.gov.
Alkali-Burn Corneal Neovascularization (CoNV) Studies
Alkali-burn injury is a model used to induce corneal neovascularization (CoNV), a condition characterized by the invasion of new capillaries into the normally avascular cornea nih.govresearchgate.netresearchgate.netdntb.gov.ua. Studies using an alkali-burn corneal model in mice have shown that this compound administration significantly reduced the mean length and number of new corneal blood vessels compared to control groups nih.govnih.govresearchgate.netresearchgate.net.
Data from these studies indicate a notable reduction in both the extent and density of neovascularization following this compound treatment. For instance, compared to the alkali-burn group, the number and length of new corneal blood vessels were significantly decreased after this compound administration nih.govresearchgate.net.
These findings suggest that this compound can effectively suppress CoNV induced by alkali-burn injury in vivo nih.govresearchgate.net.
Embryonic and Tumor-Induced Angiogenesis in Zebrafish Models
Zebrafish embryos are widely used as a model system for studying angiogenesis due to their transparent nature, external development, and the genetic conservation of angiogenic pathways with humans ahajournals.orgselleckchem.comselleckchem.comahajournals.org. This compound has been evaluated in zebrafish models to assess its effects on both developmental and tumor-induced angiogenesis selleckchem.comnih.govselleckchem.com.
In vivo experiments using zebrafish embryos have demonstrated that this compound remarkably blocked the formation of intersegmental vessels, which are part of the normal embryonic vascular development nih.govselleckchem.commedkoo.commerckmillipore.com. This indicates an inhibitory effect on developmental angiogenesis nih.govselleckchem.com.
Furthermore, this compound was found to inhibit the formation of new microvasculature induced by inoculated tumor cells in zebrafish embryos nih.gov. This suggests that this compound also possesses inhibitory activity against tumor-induced angiogenesis selleckchem.comnih.govselleckchem.com. The studies indicated that this compound blocked the formation of embryonic and tumor-induced angiogenesis with minimal impact on normal cell proliferation selleckchem.comselleckchem.com.
Vascular Abnormalities and Permeability in Inflammatory Skin Models
Vascular remodeling, including increased vascular abnormalities and permeability, is a characteristic feature of inflammatory skin diseases such as psoriasis spandidos-publications.comnih.govspandidos-publications.com. Studies have investigated the effects of this compound in a transgenic mouse model of psoriasis (K14-VEGF transgenic mice) which exhibits symptoms of skin inflammation and increased VEGF expression spandidos-publications.comspandidos-publications.com.
Systemic treatment with this compound in this mouse model significantly reduced vascular abnormalities and permeability spandidos-publications.comnih.gov. Compared to control groups, this compound treatment led to a significant decrease in the expression of VEGF and CD31, markers associated with blood vessel proliferation and dilation spandidos-publications.com. The average number and size of blood vessels were also significantly reduced in this compound-treated mice spandidos-publications.com.
These results suggest that this compound can effectively reduce the pathological vascular changes and permeability associated with inflammatory skin conditions spandidos-publications.comnih.gov.
Here is a summary of key preclinical findings:
| Model | Angiogenesis Type | Key Findings | Source(s) |
| Alkali-Burn Corneal Neovascularization (Mice) | Pathological (CoNV) | Significantly decreased mean length and number of new corneal blood vessels. | nih.govnih.govresearchgate.netresearchgate.net |
| Zebrafish Embryos | Developmental | Remarkably blocked the formation of intersegmental vessels. | nih.govselleckchem.commedkoo.commerckmillipore.com |
| Zebrafish Embryos (with tumor cells) | Tumor-induced | Inhibited the formation of new microvasculature induced by inoculated tumor cells. Minimal impact on normal cell proliferation. | selleckchem.comnih.govselleckchem.com |
| Inflammatory Skin (K14-VEGF Mice) | Pathological (Inflammation) | Significantly reduced vascular abnormalities and permeability. Decreased number and size of blood vessels. Reduced VEGF and CD31 expression. | spandidos-publications.comnih.gov |
Therapeutic Research Areas and Efficacy Studies of Sklb1002
Oncology Research with SKLB1002
In the field of oncology, this compound has been evaluated for its anti-tumor activities, with studies focusing on its ability to inhibit tumor proliferation, induce programmed cell death, modulate the tumor microenvironment, and prevent the spread of cancer.
This compound has demonstrated significant efficacy in inhibiting tumor growth across various preclinical xenograft models. In studies involving athymic mice with human tumor xenografts, administration of this compound resulted in a tumor growth inhibition of over 60% compared to control groups. nih.gov Further research using syngeneic mouse models of mammary cancer (4T1) and colon carcinoma (CT26) has also underscored its anti-proliferative effects. As a standalone agent, this compound showed modest tumor inhibition. However, its efficacy was substantially enhanced when used in combination with hyperthermia, leading to significant suppression of tumor volume.
| Xenograft Model | Treatment | Tumor Growth Inhibition Rate |
|---|---|---|
| Human Tumor Xenograft in Athymic Mice | This compound | >60% |
| CT26 (Colon Carcinoma) | This compound Monotherapy | 13% |
| 4T1 (Mammary Cancer) | This compound Monotherapy | 14% |
| CT26 (Colon Carcinoma) | This compound with Hyperthermia | 61% |
| 4T1 (Mammary Cancer) | This compound with Hyperthermia | 51% |
The role of this compound in promoting apoptosis, or programmed cell death, in tumor cells has been investigated, particularly as part of combination therapies. Studies have shown that the combination of this compound with hyperthermia promotes apoptosis in tumor tissue. The assessment of apoptosis in these studies was conducted using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis. While these findings suggest this compound can contribute to apoptotic processes, the data primarily highlights its synergistic effects in combination treatments.
A key mechanism of action for this compound is its ability to modulate the tumor microenvironment, specifically by inducing the "normalization" of tumor vasculature. nih.gov Aberrant and leaky blood vessels within tumors create a hypoxic environment and high interstitial fluid pressure, which can hinder the delivery and efficacy of chemotherapeutic agents. Research has shown that by blocking VEGF signaling, this compound can produce a more morphologically and functionally normal vascular network. nih.gov This normalization of the tumor vasculature has been demonstrated to significantly improve the delivery of other anticancer drugs. In one study, pretreatment with this compound led to a 2.2-fold increase in the intratumoral concentration of doxorubicin (B1662922), a commonly used chemotherapy drug. nih.gov
| Parameter | Effect of this compound | Outcome |
|---|---|---|
| Tumor Vasculature | Induces morphological and functional normalization | Improved vascular network |
| Intratumoral Drug Concentration (Doxorubicin) | 2.2-fold increase with this compound pretreatment | Enhanced chemotherapy delivery |
The capacity of this compound to inhibit metastasis, the spread of cancer cells to distant organs, has been observed in preclinical studies, especially when combined with conventional chemotherapy. In a notable study, the combination of this compound with doxorubicin exhibited significant anti-metastatic effects. This combination therapy led to a dramatic reduction in pulmonary metastatic nodules, with the number of nodules being only 12% of that observed in the control group. nih.gov This suggests that by normalizing the tumor vasculature and enhancing the delivery of chemotherapy, this compound can contribute to controlling metastatic progression.
Inflammatory and Autoimmune Disease Research with this compound
Beyond oncology, the anti-angiogenic and anti-inflammatory properties of this compound have been explored in the context of inflammatory and autoimmune diseases.
In a transgenic mouse model of psoriasis (K14-VEGF mice), which is characterized by chronic psoriasis-like skin inflammation, systemic treatment with this compound demonstrated significant therapeutic effects. The treatment led to a marked improvement in the psoriatic phenotype and a normalization of the epidermal architecture. researchgate.net A key finding was the compound's ability to reduce the infiltration of inflammatory immune cells into the skin, a defining feature of psoriasis. Specifically, this compound treatment resulted in a substantial decrease in the numbers of both CD4+ and CD8+ T-cells in the skin sections. researchgate.net
| Immune Cell Type | Reduction in Skin Infiltration with this compound |
|---|---|
| CD4+ T-cells | 71.2% |
| CD8+ T-cells | 78.5% |
Ocular Disease Research with this compound
Pathological angiogenesis in the eye is a significant contributor to severe vision loss in a number of diseases. The investigation of this compound in this area has been centered on its ability to counteract the formation of new blood vessels.
Intervention in Corneal Neovascularization Pathogenesis
Corneal neovascularization (CoNV), the growth of new blood vessels into the normally avascular cornea, can lead to scarring, edema, and inflammation, ultimately impairing vision. researchgate.net Research has demonstrated that this compound can effectively inhibit the progression of CoNV. nih.govresearchgate.net In an alkali-burn induced corneal neovascularization model in mice, topical administration of this compound resulted in a significant decrease in both the length and number of new corneal blood vessels. nih.govresearchgate.net
The underlying mechanism of this intervention is the potent and specific inhibition of VEGFR-2. nih.govresearchgate.net Vascular Endothelial Growth Factor (VEGF) is a critical factor in angiogenesis, and its binding to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and tube formation of endothelial cells. nih.govresearchgate.net Studies have shown that this compound blocks the VEGF-induced phosphorylation of VEGFR-2. nih.gov This, in turn, inhibits the activation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK). nih.govresearchgate.net By disrupting these pathways, this compound effectively suppresses the key cellular processes required for the formation of new blood vessels. nih.govresearchgate.net
Table 1: In Vivo Efficacy of this compound in a Corneal Neovascularization Model
| Treatment Group | Outcome Measure | Result |
| This compound | Mean length of new blood vessels | Significantly decreased |
| This compound | Number of new blood vessels | Significantly decreased |
Data from an alkali-burn corneal model in mice.
Neurovascular Research with this compound
The role of neovascularization in the central nervous system is complex, contributing to both physiological and pathological processes. Research into this compound in the neurovascular context has explored its impact on abnormal blood vessel growth in diabetic models.
Cerebral Neovascularization in Diabetic Models
Diabetes is associated with an increase in cerebral neovascularization, which can be dysfunctional and contribute to cerebrovascular complications. researchgate.net The therapeutic potential of this compound in this context has been investigated in diabetic Goto-Kakizaki (GK) rats, a model for type 2 diabetes. researchgate.net
In these diabetic models, treatment with this compound was shown to significantly decrease indices of neovascularization in both the cortex and striatum. researchgate.net This effect is attributed to its primary mechanism of action: the inhibition of VEGFR-2 signaling. By blocking the VEGF pathway, this compound can prevent and even repair the abnormal cerebral neovascularization associated with diabetes. researchgate.net
Table 2: Effect of this compound on Cerebral Neovascularization Indices in Diabetic GK Rats
| Brain Region | Treatment Group | Neovascularization Indices (Vascular Density, Volume, etc.) |
| Cortex | This compound | Significantly decreased |
| Striatum | This compound | Significantly decreased |
Preliminary Neuroprotective Potentials
While the role of VEGF signaling in neuronal survival and neuroprotection is an active area of research, to date, there are no specific studies that have directly investigated the preliminary neuroprotective potentials of this compound. The existing research on this compound has been predominantly focused on its anti-angiogenic properties through the inhibition of VEGFR-2. Therefore, the capacity of this compound to directly protect neurons from injury or degeneration, independent of its vascular effects, remains an area that requires further scientific inquiry.
Pharmacological Investigations and Safety Profile in Research Models for Sklb1002
In Vitro Cytocompatibility Studies with Normal Cells
Studies have investigated the effects of SKLB1002 on the viability and function of normal cells to evaluate its potential for off-target cytotoxicity. Research indicates that this compound demonstrates strikingly lower cytotoxicity on normal human liver cells (L-02) compared to its effects on certain cancer cell lines. selleckchem.com
Specifically, studies using human umbilical vein endothelial cells (HUVECs), which are considered a type of normal cell in the context of angiogenesis research, have shown that this compound does not exhibit obvious cytotoxicity at tested concentrations ranging from 1 to 100 nM. nih.govresearchgate.net MTT assays performed to determine cell viability in HUVECs treated with different concentrations of this compound for 24 hours showed no significant cytotoxicity. nih.gov This suggests a degree of selectivity in its action, primarily targeting pathways involved in angiogenesis rather than causing widespread toxicity to normal endothelial cells at these concentrations.
Data from in vitro studies on HUVECs are summarized in the table below:
| Cell Type | This compound Concentration Range | Assessment Method | Key Finding Regarding Cytotoxicity | Source |
| HUVECs | 1 - 100 nM | MTT assay | No obvious cytotoxicity observed. | nih.govresearchgate.net |
| L-02 (human liver cells) | Not specified concentrations | Not specified method | Strikingly lower cytotoxicity compared to certain cancer cells. | selleckchem.com |
These in vitro findings suggest that this compound may possess a favorable cytocompatibility profile with certain normal cell types at concentrations relevant to its anti-angiogenic activity.
In Vivo Systemic and Organ Toxicity Assessments in Animal Models
In addition to in vitro studies, the safety profile of this compound has been evaluated in various animal models to assess systemic and organ-specific toxicity. These in vivo assessments are crucial for understanding the potential impact of the compound within a complex biological system.
Studies in mice have indicated that this compound administration does not show obvious tissue toxicity at the tested concentrations. researchgate.netnih.govresearchgate.net For instance, histological examination of corneal tissue in male ICR mice treated with this compound (0.05 mg/ml) for 7 days showed no obvious morphological changes compared to control groups. nih.gov This suggests a lack of significant local tissue toxicity in the cornea following topical administration.
Furthermore, research using zebrafish embryos, a common model for studying angiogenesis and toxicity, demonstrated that this compound remarkably blocked the formation of intersegmental vessels with no or minimal impact on normal cell proliferation. selleckchem.comnih.gov This indicates a degree of selectivity for angiogenic processes over general developmental processes in this model.
In studies involving athymic mice bearing human tumor xenografts, administration of this compound at a dose of 100 mg/kg/d reached over 60% inhibition against tumor growth. nih.gov While the primary focus of these studies was anti-tumor efficacy, the reported inhibition without mention of severe systemic toxicity in the context of achieving significant tumor growth inhibition provides some indication of tolerability in this model at that dose. Another study in athymic mice bearing SW620 or HepG2 xenografts showed significant inhibition of tumor growth with this compound (100 mg/kg daily, i.p.). selleckchem.com The lack of reported severe systemic toxicity in these efficacy studies further supports a degree of tolerability in mice at the tested dose.
Research also suggests that a dose tenfold less than that used in tumor studies was identified to sufficiently suppress VEGFR2 activation without causing effects on blood pressure and proteinuria, aiming to minimize possible systemic side effects. researchgate.net This highlights an effort to determine doses that are effective for target inhibition while maintaining a favorable safety margin in vivo.
Summary of key in vivo toxicity findings:
| Animal Model | Administration Route | Dose | Assessment Method | Key Finding Regarding Toxicity | Source |
| ICR Mice (cornea) | Topical (eyedrops) | 0.05 mg/ml | Histological examination (H&E staining) | No obvious morphological change. | nih.gov |
| Zebrafish Embryos | Not specified | Not specified | Assessment of cell proliferation | Minimal impact on normal cell proliferation. | selleckchem.comnih.gov |
| Athymic Mice | i.p. | 100 mg/kg/d | Observation of general health, efficacy endpoints | No mention of severe systemic toxicity in efficacy studies. | selleckchem.comnih.gov |
| Mice | Not specified | Tenfold less than tumor study dose | Blood pressure, proteinuria | No effect on blood pressure and proteinuria. | researchgate.net |
Combination Therapy Research Strategies Involving Sklb1002
Synergistic Anti-tumor Effects with Hyperthermia in Oncology Models
Pre-clinical studies have investigated the potential for synergistic anti-tumor effects when SKLB1002 is combined with local hyperthermia. Hyperthermia, the application of heat, has been recognized as a sensitizer (B1316253) to other cancer treatments like chemotherapy and radiotherapy mdpi.comiiarjournals.org. Research aimed to determine if combining this compound, a de novo VEGFR2-inhibited compound, with hyperthermia could provide a synergistic anti-tumor effect in solid tumors nih.gov.
In vitro studies using human umbilical vein endothelial cells (HUVEC), murine mammary cancer 4T1, and murine colon carcinoma CT26 cell lines demonstrated that the combination therapy significantly inhibited cell proliferation nih.gov.
In vivo experiments using 4T1 and CT26 tumor models in BALB/c mice showed that the combination of this compound and local hyperthermia resulted in a synergistic anti-angiogenesis, anti-cancer, and promotion of apoptosis efficacy nih.govselleckchem.com. Compared to control groups, the combination therapy achieved a notable inhibition index of tumor growth, 61% against CT26 tumors and 51% against 4T1 tumors nih.govresearchgate.net. Furthermore, the combination treatment remarkably inhibited tumor growth and prolonged the life span of mice in both models nih.govresearchgate.net.
The synergistic effect was also observed in the reduction of angiogenesis, indicated by decreased vascular density, and an increase in tumor apoptosis and necrosis nih.gov. Additionally, the combination therapy effectively prevented tumor metastasis to the lung nih.govresearchgate.net.
The following table summarizes the tumor growth inhibition observed in in vivo models:
| Tumor Model | Treatment Group | Tumor Growth Inhibition Index (%) |
| CT26 | This compound + Hyperthermia | 61 |
| 4T1 | This compound + Hyperthermia | 51 |
Data derived from research comparing combination therapy to control groups in murine models nih.govresearchgate.net.
These findings suggest that the combination of this compound with hyperthermia presents a synergistic strategy with enhanced anti-angiogenesis, anti-cancer, and pro-apoptotic effects compared to either modality alone nih.gov.
Enhancement of Chemotherapy Efficacy through Tumor Vascular Normalization
This compound has also been investigated for its potential to enhance the efficacy of systemically administered chemotherapy by inducing tumor vascular normalization researchgate.netelis.sk. Pathological angiogenesis in tumors can impede effective cancer therapy researchgate.net. Tumor vessels are often abnormal, being tortuous, dilated, and lacking pericyte coverage, which can lead to poor drug delivery spandidos-publications.com.
Inhibition of vascular endothelial growth factor (VEGF) or its receptors (VEGFRs), such as VEGFR2, can lead to a transient "normalization" of the tumor vasculature researchgate.netspandidos-publications.com. This normalization can improve blood perfusion and oxygenation within the tumor tissue, potentially enhancing the delivery and effectiveness of chemotherapy and radiation therapy researchgate.net.
This compound is a potent and ATP-competitive VEGFR2 inhibitor selleckchem.comresearchgate.net. Studies have shown that this compound significantly inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro by inhibiting the VEGF-induced phosphorylation of VEGFR2 and downstream kinases like ERK, FAK, and Src selleckchem.com. In zebrafish embryos, this compound has been shown to block embryonic and tumor-induced angiogenesis selleckchem.comahajournals.org.
Research examining the temporal changes in tumor vascular function in response to this compound demonstrated that blocking VEGF signaling with this compound produced a morphologically and functionally "normalized" vascular network researchgate.net. This normalization was associated with an increase in intratumoral doxorubicin (B1662922) levels researchgate.net. Consistent with these observations, combined treatment with this compound and doxorubicin exhibited significant anti-tumor and anti-metastatic effects in vivo researchgate.net.
Specifically, compared to administration of doxorubicin alone, pretreatment with this compound resulted in a 2.2-fold increase in intratumoral doxorubicin levels researchgate.net. The combined therapy led to significant anti-tumor effects, with tumor sizes reduced to 49% of the control size, and significant anti-metastatic effects, with the number of metastatic nodules reduced to 12% of control levels in vivo researchgate.net.
The following table illustrates the effect of this compound on intratumoral doxorubicin levels and anti-tumor/anti-metastatic effects in combination therapy:
| Treatment Group | Intratumoral Doxorubicin Levels (Fold Increase vs. Doxorubicin alone) | Tumor Size (% of Control) | Metastatic Nodules (% of Control) |
| This compound + Doxorubicin | 2.2 | 49 | 12 |
Data derived from research on this compound's effect on vascular normalization and chemotherapy efficacy researchgate.net.
These results indicate that this compound-induced vascular normalization can enhance the delivery of anti-cancer drugs, contributing to the observed synergistic effects in vivo researchgate.net.
Advanced Research Methodologies and Compound Design of Sklb1002
De Novo Design Approaches for VEGFR2 Inhibitors (e.g., Restricted De Novo Design Method)
The discovery of novel compounds with desired biological activities often utilizes de novo design methods, which aim to generate new chemical structures from scratch. arxiv.orgfrontiersin.orgfrontiersin.org In the case of SKLB1002, a restricted de novo design strategy was employed to identify potential VEGFR2 inhibitors. researchgate.netnih.govaacrjournals.org This approach involves designing molecules with specific characteristics or constraints relevant to the target protein's binding site, rather than screening existing compound libraries. frontiersin.orgfujitsu.comacs.org The application of this method successfully led to the identification of this compound as a potent VEGFR2 inhibitor. nih.govaacrjournals.org
Structure-Activity Relationship (SAR) Investigations of Quinazoline (B50416) Derivatives
Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how modifications to a molecule's chemical structure affect its biological activity. nih.govjst.go.jpresearchgate.nettbzmed.ac.ir this compound is a quinazoline derivative, and SAR investigations of this class of compounds have been instrumental in the development of VEGFR2 inhibitors. nih.govjst.go.jpresearchgate.nettbzmed.ac.ir Quinazoline derivatives are recognized as a significant class of compounds in medicinal chemistry, particularly in the field of tyrosine kinase inhibitors. researchgate.netnih.gov These studies explore how different substituents and structural features on the quinazoline core influence binding affinity and inhibitory potency against VEGFR2. nih.govjst.go.jptbzmed.ac.ir
Quinazoline Core and Thiadiazole Group Significance
The quinazoline nucleus serves as a privileged scaffold in the design of various bioactive compounds, including kinase inhibitors. researchgate.netnih.govctdbase.org In the context of this compound, the quinazoline core is a fundamental structural element. medkoo.comnih.gov The attachment of a 1,3,4-thiadiazole (B1197879) group to the quinazoline core is also significant for the compound's activity. nih.govresearchgate.net this compound is described as a quinazoline bearing a 1,3,4-thiadiazole. nih.govresearchgate.net SAR studies on quinazoline derivatives often highlight the importance of specific substitutions on the quinazoline ring and the nature of the attached functional groups, such as the thiadiazole moiety, for potent VEGFR2 inhibition. nih.govnih.gov
Cellular and Biochemical Assay Applications in this compound Research
The biological activity and mechanism of action of this compound have been investigated using a variety of cellular and biochemical assays. These assays provide insights into the compound's effects on kinase activity, cell viability, proliferation, migration, and invasion.
Kinase Activity Assays (e.g., Radiometric Assays)
Kinase activity assays are used to directly measure the ability of a compound to inhibit the enzymatic activity of a kinase, such as VEGFR2. interchim.comreactionbiology.com Radiometric assays are considered a "gold standard" for assessing kinase functional activity as they directly measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate. interchim.comreactionbiology.comnih.gov This method involves incubating the kinase with a substrate and radiolabeled ATP in the presence or absence of the inhibitor. selleckchem.comnih.gov The phosphorylated substrate is then captured and quantified, allowing for the determination of inhibitory potency, often expressed as an IC50 value. selleckchem.comnih.gov this compound has been shown to be a potent ATP-competitive VEGFR2 inhibitor with an IC50 of 32 nM, as determined by radiometric assays. selleckchem.commerckmillipore.commedkoo.comresearchgate.net These assays have demonstrated this compound's selective inhibition of VEGFR2 compared to a panel of other kinases. merckmillipore.commedkoo.com
Cell Viability and Proliferation Assays (e.g., MTT, Ki67 Immunofluorescence, EdU Incorporation)
Cell viability and proliferation assays are used to assess the effect of a compound on the health and growth of cells. sigmaaldrich.comcellsignal.combiocompare.com
MTT Assay: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which can be used as an indicator of cell viability and proliferation. nih.govresearchgate.netsigmaaldrich.comcellsignal.com It involves the reduction of a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by metabolically active cells. sigmaaldrich.comcellsignal.com The amount of formazan produced is quantified spectrophotometrically. sigmaaldrich.comcellsignal.com Studies using the MTT assay have shown that this compound significantly reduces VEGF-induced increases in HUVEC viability and has no obvious cytotoxicity on HUVECs within a certain concentration range. nih.govresearchgate.net
Ki67 Immunofluorescence: Ki67 is a nuclear protein that is expressed in proliferating cells. nih.govsigmaaldrich.comcellsignal.com Ki67 immunofluorescence staining involves using antibodies to detect and visualize Ki67 protein within cells, providing a measure of the proliferating cell population. nih.govcellsignal.com This method has been used to demonstrate that this compound significantly decreases the proliferation ability of HUVECs. nih.govresearchgate.net
EdU Incorporation: EdU (5-ethynyl-2'-deoxyuridine) is a thymidine (B127349) analog that is incorporated into newly synthesized DNA during cell proliferation. nih.govsigmaaldrich.com EdU incorporation assays use click chemistry to fluorescently label the incorporated EdU, allowing for the detection and quantification of proliferating cells. nih.govsigmaaldrich.com Similar to Ki67 staining, EdU incorporation assays have shown that this compound significantly decreases HUVEC proliferation. nih.govresearchgate.net
These assays collectively demonstrate the inhibitory effects of this compound on endothelial cell proliferation. nih.govaacrjournals.orgnih.govresearchgate.net
Cell Migration and Invasion Assays (e.g., Scratch Wound Healing, Transwell)
Cell migration and invasion are critical processes in angiogenesis and cancer progression. nih.govscispace.comfrontiersin.org Assays measuring these processes are used to evaluate the potential of a compound to inhibit these cellular functions. nih.govfrontiersin.org
Scratch Wound Healing Assay: The scratch wound healing assay is a common method to measure cell migration in vitro. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov It involves creating a "wound" or gap in a confluent monolayer of cells and then monitoring the migration of cells into the scratched area over time. nih.govfrontiersin.orgresearchgate.netnih.gov The rate of wound closure is quantified to assess migratory ability. nih.govfrontiersin.orgresearchgate.netnih.gov Studies using this assay have shown that this compound significantly reduces the migration ability of HUVECs. nih.govresearchgate.net
Transwell Assay: The Transwell assay, also known as the Boyden chamber assay, is used to measure both cell migration and invasion. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov For migration, cells are placed in the upper chamber of a Transwell insert with a porous membrane, and a chemoattractant is placed in the lower chamber. nih.govfrontiersin.orgnih.gov Migratory cells pass through the pores to the lower chamber, where they are quantified. nih.govfrontiersin.orgresearchgate.net For invasion, the membrane is coated with an extracellular matrix material, such as Matrigel, which cells must degrade to pass through, mimicking the invasion process. nih.govfrontiersin.orgresearchgate.netnih.gov Transwell assays have demonstrated that this compound significantly reduces the migration and invasion abilities of HUVECs. nih.govaacrjournals.orgnih.govresearchgate.net
These migration and invasion assays provide evidence of this compound's ability to suppress endothelial cell motility, a key aspect of its anti-angiogenic potential. nih.govaacrjournals.orgnih.govresearchgate.net
Table: Effect of this compound on HUVEC Viability and Proliferation
| Assay | Treatment Group (VEGF 10 ng/ml) | This compound Concentration | Effect on Viability/Proliferation | Citation |
| MTT Assay | VEGF alone | - | Increased viability | nih.govresearchgate.net |
| VEGF + this compound | 10 nM | Significantly reduced viability | nih.govresearchgate.net | |
| VEGF + this compound | 50 nM | Significantly reduced viability | nih.govresearchgate.net | |
| Ki67 Immunofluorescence | VEGF + this compound | Not specified | Significantly decreased proliferation | nih.govresearchgate.net |
| EdU Incorporation Staining | VEGF + this compound | Not specified | Significantly decreased proliferation | nih.govresearchgate.net |
Table: Effect of this compound on HUVEC Migration and Invasion
| Assay | Treatment Group (VEGF 10 ng/ml) | This compound Concentration | Effect on Migration/Invasion | Citation |
| Scratch Wound Healing | VEGF + this compound | Not specified | Significantly reduced migration | nih.govresearchgate.net |
| Transwell Assay | VEGF + this compound | Not specified | Significantly reduced migration and invasion | nih.govaacrjournals.orgnih.govresearchgate.net |
Angiogenesis Assays (e.g., Matrigel Tube Formation)
Angiogenesis assays, such as the Matrigel tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), are widely used to evaluate the potential of a compound to inhibit or promote the formation of new blood vessels. Studies have consistently shown that this compound significantly inhibited tube formation of HUVECs. This inhibitory effect was observed in a dose-dependent manner, demonstrating a clear relationship between this compound concentration and its anti-angiogenic activity in this model. Specifically, this compound was found to inhibit VEGF-induced tube formation of HUVECs, indicating its interference with a key pro-angiogenic pathway. The anti-angiogenic effect of this compound was further demonstrated by a significant reduction in total tube length and branching points in the HUVEC tube formation assay. These findings collectively highlight this compound's potent inhibitory effect on in vitro angiogenesis.
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)
Western blotting is a critical technique for analyzing protein expression levels and phosphorylation status, providing insights into the molecular mechanisms of compound action. Western blot analysis has demonstrated that this compound inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Furthermore, this compound was shown to inhibit the phosphorylation of downstream signaling molecules activated by VEGF, including Erk1/2 and Akt. The suppression of phosphorylation of VEGFR2, Erk, and Akt in HUVECs by this compound suggests that its anti-angiogenic effects may be mediated, at least in part, by targeting the VEGF/VEGFR2 signaling pathway.
In Vivo Animal Models and Translational Relevance
In vivo animal models are essential for evaluating the efficacy and potential translational relevance of compounds in a complex biological system.
Zebrafish Models for High-Content Screening and Angiogenesis Studies
Zebrafish embryos serve as a valuable in vivo model for high-content screening and angiogenesis studies due to their transparent embryos and rapid external development of a vascular network. The anti-angiogenic activity of this compound has been evaluated using the zebrafish model. Studies in zebrafish embryos have shown that this compound inhibited angiogenesis. This inhibition was observed in a dose-dependent manner, consistent with the in vitro findings. This compound significantly inhibited the formation of subintestinal vessels (SIVs) in zebrafish embryos, a specific measure of angiogenesis in this model. High-content screening using zebrafish embryos further revealed the anti-angiogenic effect of this compound.
Mouse Models for Tumor Xenografts and Disease Pathogenesis
Mouse models, particularly tumor xenograft models, are widely used to assess the anti-tumor and anti-angiogenic effects of compounds in a mammalian system. This compound has been shown to inhibit tumor growth in mouse xenograft models. This inhibition of tumor growth was often accompanied by the suppression of angiogenesis within the tumors. Studies using nude mice bearing human tumor xenografts demonstrated that this compound significantly inhibited tumor growth. This compound treatment led to a reduction in tumor volume and weight in mouse xenograft models. Furthermore, this compound inhibited tumor growth and reduced microvessel density in these models, directly linking its anti-tumor effect to its anti-angiogenic activity. This compound also modulated the tumor microenvironment in mouse models.
Rat Models for Specific Organ Neovascularization Studies
Rat models are utilized for studying neovascularization in specific organs, providing insights into the potential therapeutic applications of compounds for conditions involving abnormal blood vessel growth. In a rat model, this compound was found to inhibit choroidal neovascularization. This finding suggests a potential role for this compound in treating ocular diseases characterized by excessive blood vessel formation in the choroid.
Immunohistochemical Staining for Angiogenesis Markers (e.g., CD31) and Immune Cell Infiltration (e.g., CD4+, CD8+)
Immunohistochemical (IHC) staining is a technique used to visualize specific proteins in tissue samples, providing spatial information about their expression and localization. IHC staining has been employed to assess the effects of this compound on angiogenesis and immune cell infiltration in tumor tissues from animal models. Immunohistochemical analysis showed that this compound reduced CD31 expression in tumor tissues, which is a marker for endothelial cells and microvessel density. IHC staining confirmed that this compound decreased microvessel density in tumor xenografts. This reduction in microvessel density provides histological evidence for the anti-angiogenic effect of this compound in vivo. Additionally, IHC was used to assess the infiltration of immune cells, revealing that this compound treatment altered the infiltration of CD4+ and CD8+ T cells in tumor tissues.
Apoptosis Detection Assays (e.g., TUNEL)
Apoptosis, or programmed cell death, is a crucial biological process, and its modulation is a key target in various therapeutic strategies, including cancer treatment sigmaaldrich.com. Detecting and quantifying apoptosis is essential for evaluating the efficacy of compounds like this compound. Various assays exist to identify different stages of apoptosis, including membrane alterations, mitochondrial changes, cytomorphological changes, and DNA fragmentation nih.gov.
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis sigmaaldrich.comassaygenie.com. This technique works by enzymatically labeling the free 3'-OH termini of fragmented DNA with modified nucleotides, which can then be visualized assaygenie.combiotium.com.
In studies investigating this compound, the TUNEL assay has been utilized to measure apoptosis in tumor tissue nih.govresearchgate.net. For instance, research on the synergistic antitumor effect of this compound and local hyperthermia in murine tumor models (4T1 and CT26) employed TUNEL to assess the level of apoptosis in the tumor tissue nih.govresearchgate.net. These studies showed that the combination therapy increased tumor apoptosis compared to controls nih.govresearchgate.net.
While some studies using Annexin V-FITC/PI double labeling flow cytometry assays indicated that this compound administration did not lead to an increased percentage of apoptotic human umbilical vein endothelial cells (HUVECs) at certain concentrations, other findings in tumor models demonstrated that this compound, particularly in combination with local hyperthermia, increased tumor apoptosis nih.govresearchgate.netnih.gov.
Histological Analyses of Tissue and Organ Samples
Histological analysis involves the microscopic examination of biological tissues to observe their structure, cellular composition, and identify pathological changes aaasjournals.com. This technique is fundamental in understanding the in vivo effects of a compound on various tissues and organs. Tissue samples are typically processed through fixation, embedding (often in paraffin (B1166041) wax), sectioning, and staining (such as Hematoxylin and Eosin, H&E) before microscopic examination intjmorphol.comnih.gov.
In the context of this compound research, histological analyses have been performed to assess its impact on tumor tissue and evaluate potential toxicity in major organs nih.govresearchgate.net. For example, studies examining the combination therapy of this compound and local hyperthermia included histological analysis of main organs stained with H&E to observe potential toxicity nih.govresearchgate.net. Importantly, these analyses indicated no toxicity to main organs, including the heart, liver, spleen, lung, and kidney, when the combination therapy was used nih.govresearchgate.net.
Furthermore, histological examination has been used to assess antiangiogenic effects, such as determining vascular density in tumor tissue using techniques like CD31 immunohistochemistry nih.govresearchgate.net. Histological analysis has also been used to observe changes in corneal tissue in angiogenesis models nih.gov.
Computational and Structural Biology Applications in this compound Design
Computational and structural biology play significant roles in the design and understanding of small molecules like this compound, particularly in the field of drug discovery forlilab.orgnih.gov. These approaches utilize computational methods and structural information of biological molecules, such as proteins, to predict and analyze their interactions with potential drug candidates forlilab.orgnih.gov.
This compound is described as a de novo designed compound, indicating that its structure was developed using a rational design strategy rather than being derived from existing compounds nih.govresearchgate.netnih.gov. Specifically, it is noted that this compound was developed using a restricted de novo design strategy researchgate.netnih.gov.
This compound is characterized as a potent and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.govresearchgate.netselleckchem.com. VEGFR2 is a key target in antiangiogenic therapy. Computational approaches, such as structure-based computer-aided drug design (SB-CADD), rely on understanding the 3D structure of target proteins like VEGFR2 and how small molecules interact with their binding sites nih.gov. While specific details of the computational methods used in the initial design of this compound are not extensively detailed in the provided search results, the description of its development through a "restricted de novo design strategy" implies the application of computational tools to design a molecule with specific inhibitory properties against VEGFR2 researchgate.netnih.gov. Computational studies can involve techniques like molecular docking to predict the binding affinity and orientation of a compound within a target protein's active site forlilab.orgnih.gov. One study mentions determining the affinity of a related oxadiazole derivative for VEGFR2 using computational methods and noting its favorable fit into the inhibition pocket based on co-crystallization data researchgate.net. This highlights the role of computational analysis in conjunction with structural information (like crystal structures) to understand compound-target interactions.
Computational biology also contributes to understanding the mechanisms of action by analyzing signaling pathways affected by the compound nih.gov. For instance, studies have shown that this compound inhibits the phosphorylation of VEGFR2 and downstream kinases like ERK, FAK, and Src, which was investigated through techniques like Western blot analysis nih.govselleckchem.com. Computational modeling can complement such experimental findings by providing insights into the molecular events and interactions involved.
Future Research Directions and Unanswered Questions Regarding Sklb1002
Elucidation of Broader Pharmacological Spectrum and Off-Target Effects
While SKLB1002 is described as a selective VEGFR2 inhibitor with reduced activity against a panel of other kinases, a comprehensive understanding of its broader pharmacological spectrum is crucial. merckmillipore.com Although it shows significantly lower potency against kinases like c-kit, Ret, FMS, PDGFRα, and Aurora A compared to VEGFR2, and minimal activity against 11 other tested kinases, further investigation into potential off-target interactions across a wider range of kinases, receptors, and biological pathways is necessary. merckmillipore.com Understanding these potential off-target effects is vital for assessing the specificity and potential side effects of this compound. datapdf.comscispace.com
Investigation of Long-term Effects and Potential Resistance Mechanisms
Current research has demonstrated the efficacy of this compound in various short-term preclinical models. researchgate.netnih.govmerckmillipore.comresearchgate.net However, the long-term effects of this compound administration and the potential for the development of resistance mechanisms remain important unanswered questions. Anti-angiogenic therapies, including VEGFR inhibitors, can face the challenge of acquired resistance through various mechanisms, such as the activation of alternative signaling pathways or changes in the tumor microenvironment. oncotarget.comnih.govfrontiersin.orgkindai.ac.jp Future studies should focus on evaluating the sustained efficacy of this compound over extended periods and identifying the potential mechanisms by which cells or tumors might develop resistance. This could involve studying adaptive resistance in preclinical models that mimic long-term treatment scenarios. oncotarget.com
Potential for Novel Therapeutic Combinations and Multi-targeting Strategies
Combination therapy has emerged as a significant strategy in clinical treatment, particularly in oncology. researchgate.netnih.gov this compound has shown synergistic effects when combined with local hyperthermia in certain tumor models. researchgate.netnih.govresearchgate.net This suggests a potential for combining this compound with other therapeutic modalities. Future research should explore novel therapeutic combinations, including chemotherapy, immunotherapy, radiation therapy, or other targeted agents, to assess potential synergistic effects and overcome resistance mechanisms. nih.govfrontiersin.org Investigating multi-targeting strategies that involve this compound alongside inhibitors of other key pathways involved in angiogenesis or tumor progression could lead to more effective treatment approaches. frontiersin.orgfrontiersin.org
Exploration in Additional Disease Models Beyond Current Research
Current research on this compound has primarily focused on its anti-angiogenic effects in cancer models, such as colon carcinoma and mammary cancer, and in ocular angiogenesis models like corneal neovascularization. researchgate.netnih.govmerckmillipore.comresearchgate.net Angiogenesis plays a critical role in the pathogenesis of a broader range of diseases, including other types of cancer, inflammatory disorders, infectious diseases, and immune disorders. nih.gov Furthermore, VEGFR-targeted therapeutics are being explored for conditions beyond cancer and age-related macular degeneration, such as neurodegenerative diseases. portlandpress.com Future studies should explore the therapeutic potential of this compound in additional disease models where aberrant angiogenesis or VEGFR2 signaling is implicated. This could include investigating its effects in different cancer types, chronic inflammatory conditions, or other vascular-related pathologies. nih.govmdpi.com
Advanced Computational and Structural Biology for Further Refined Compound Design
Computational methods and structural biology play a crucial role in drug discovery and design. nih.govgithub.io While the structure of this compound and its interaction with VEGFR2 have been explored using in silico models, further advanced computational and structural biology studies could provide deeper insights into its binding mode, affinity, and potential for optimization. nih.govresearchgate.netcore.ac.uk Techniques such as molecular dynamics simulations, quantum-mechanical simulations, and detailed structural analyses of this compound in complex with VEGFR2 and potentially other relevant targets could help refine compound design, improve selectivity, and predict potential off-target interactions. nih.govmdpi.com These approaches can accelerate the lead optimization process and reduce the need for extensive experimental testing. nih.gov
Q & A
What are the established protocols for synthesizing and characterizing SKLB1002 in preclinical research?
To synthesize this compound, follow stepwise organic synthesis protocols with intermediates validated via NMR and mass spectrometry. Characterization should include purity assessment (HPLC ≥95%), structural confirmation (X-ray crystallography or 2D-NMR), and stability testing under physiological conditions. Document detailed procedures, including solvent systems and reaction kinetics, to ensure reproducibility. For known derivatives, cite prior literature; for novel analogs, provide full spectroscopic data and elemental analysis .
How can researchers resolve contradictory efficacy data of this compound across different in vivo models?
Contradictions may arise from model-specific variables (e.g., genetic background, dosing regimen). Conduct a systematic review to identify confounding factors , then design a comparative study controlling for pharmacokinetic parameters (e.g., bioavailability, metabolism). Use meta-analysis to quantify effect sizes across studies and validate findings through independent replication .
What in vitro assays are most appropriate for initial assessment of this compound's biological activity?
Prioritize target-specific assays (e.g., kinase inhibition profiling) and cell-based viability assays (MTT/XTT). Include positive/negative controls and dose-response curves (IC50 calculation). For mechanistic insights, combine with apoptosis/autophagy markers (flow cytometry) and transcriptomic profiling. Ensure assay conditions mimic physiological relevance (e.g., hypoxia for tumor models) .
How can this compound's mechanism of action be integrated into existing theoretical frameworks in oncology?
Map this compound's targets (e.g., kinase pathways) to established hallmarks of cancer. Use computational modeling (molecular docking, network pharmacology) to predict interactions with signaling nodes like PI3K/AKT or MAPK. Validate hypotheses through knockout/rescue experiments and correlate findings with clinical datasets (TCGA) to contextualize therapeutic relevance .
What strategies ensure a comprehensive literature review on this compound's pharmacological profile?
Use Boolean operators in PubMed/Web of Science: (this compound OR "compound ID") AND (pharmacokinetics OR efficacy). Filter for peer-reviewed studies, excluding preprints. Supplement with backward/forward citation tracking and Google Scholar alerts for recent publications. Critically appraise sources for methodological rigor (e.g., sample size, blinding) .
Which statistical methods are optimal for analyzing this compound's dose-response data in heterogeneous cell populations?
Apply nonlinear regression (four-parameter logistic model) for IC50/EC50 estimation. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. For heterogeneity, employ cluster analysis or machine learning (PCA) to stratify responders/non-responders. Report confidence intervals and effect sizes to avoid overinterpretation of small datasets .
How can this compound's target specificity be validated to rule off-target effects?
Combine genetic (CRISPR knockdown) and pharmacological (competitive inhibition) approaches. Use proteome-wide screening (thermal shift assays or affinity pulldown-MS) to identify binding partners. Cross-validate with phenotypic assays in isogenic cell lines (wild-type vs. target-deficient) .
What methodologies address this compound's off-target effects in complex biological systems?
Employ multi-omics integration (transcriptomics, proteomics, metabolomics) to identify unintended pathways. Use high-content imaging for phenotypic profiling and toxicogenomics to predict organ-specific liabilities. Validate in 3D organoids or co-culture models to capture microenvironment interactions .
What guidelines ensure reproducibility in this compound's preclinical experiments?
Adhere to ARRIVE 2.0 guidelines: detail animal husbandry, randomization, and blinding. Share raw data (e.g., microscopy images, flow cytometry FCS files) in public repositories. Include positive controls and report negative results to minimize publication bias. Independent replication by a third-party lab is critical for validation .
How should longitudinal studies assessing this compound's chronic toxicity be designed?
Use a staggered cohort design with escalating doses over 6–12 months. Monitor serum biomarkers (ALT, creatinine) and histopathology at multiple timepoints. Include recovery cohorts to assess reversibility. Apply survival analysis (Kaplan-Meier curves) and adjust for competing risks (e.g., age-related morbidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
